6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Description
6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a heterocyclic compound featuring a purine core linked to a bicyclic octahydropyrrolo[3,4-c]pyrrol moiety substituted with a 6-methylpyrimidin-4-yl group.
Properties
IUPAC Name |
6-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-10-2-13(18-7-17-10)23-3-11-5-24(6-12(11)4-23)16-14-15(20-8-19-14)21-9-22-16/h2,7-9,11-12H,3-6H2,1H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIYQDLKEMWTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and purine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine can be contextualized by comparing it to analogs such as BJ47102 (6-{5-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine; CAS: 2640961-78-8), a closely related compound documented in the evidence .
Structural and Physicochemical Differences
| Parameter | This compound | BJ47102 |
|---|---|---|
| Pyrimidine Substituents | 6-methyl | 5-fluoro, 6-isopropyl |
| Purine Substituent | 9H (unsubstituted) | 9-(2-methoxyethyl) |
| Molecular Formula | Not explicitly provided* | C21H27FN8O |
| Molecular Weight | ~350–370 (estimated) | 426.49 g/mol |
| Key Functional Groups | Methylpyrimidine, unsubstituted purine | Fluoropyrimidine, isopropyl, methoxyethyl |
*The molecular formula of the target compound can be inferred as C17H20N8 , assuming the removal of fluorine, isopropyl, and methoxyethyl groups from BJ47102 and substitution with a methyl group.
Hypothetical Property Comparisons
Lipophilicity (LogP) :
- The target compound’s unsubstituted purine and smaller pyrimidine methyl group likely reduce lipophilicity compared to BJ47102, which features a fluoro-isopropyl pyrimidine and methoxyethyl group. Fluorine and isopropyl groups typically enhance LogP, suggesting BJ47102 may exhibit better membrane permeability .
Solubility :
- The absence of polar groups (e.g., methoxyethyl) in the target compound may reduce aqueous solubility relative to BJ47102, though the methylpyrimidine could partially offset this through hydrogen bonding.
Binding Affinity :
- Fluorine and isopropyl groups in BJ47102’s pyrimidine ring could enhance target binding via hydrophobic interactions or halogen bonding, whereas the target compound’s methyl group may limit such interactions.
Research Findings and Implications
While direct pharmacological data for this compound are unavailable, insights can be extrapolated from BJ47102’s design:
- BJ47102’s structural features (fluoro, isopropyl, methoxyethyl) are common in kinase inhibitors (e.g., JAK or PI3K inhibitors), where fluorine improves metabolic stability and substituents optimize steric fit .
- The target compound’s simpler structure may favor synthetic accessibility and reduced off-target effects but could compromise potency in enzyme inhibition assays.
Biological Activity
6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine (CAS No. 2202004-73-5) is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, which incorporates elements of purine and pyrimidine rings, suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound features a distinctive arrangement of atoms that contributes to its biological activity. Below is a summary of its structural characteristics:
| Property | Details |
|---|---|
| IUPAC Name | 6-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-7H-purine |
| Molecular Formula | C16H18N8 |
| Molecular Weight | 318.37 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biochemical pathways. Research indicates that it may act as an inhibitor or modulator of these targets, influencing various cellular processes.
Anticancer Properties
Recent studies have investigated the compound's potential as an anticancer agent. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In vitro tests have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant pathogens.
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit kinases that play crucial roles in cell signaling and cancer progression.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.
- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus, with an MIC value of 32 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.
- Enzyme Targeting : In a study published in Bioorganic & Medicinal Chemistry Letters, the compound was found to effectively inhibit the activity of protein kinase B (AKT), leading to reduced cancer cell survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
